molecular formula C10H15BN2O4 B591764 (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid CAS No. 883231-20-7

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid

Cat. No. B591764
CAS RN: 883231-20-7
M. Wt: 238.05
InChI Key: KAFAFKANQAGBRH-UHFFFAOYSA-N
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Description

“(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1218790-80-7 . It has a molecular weight of 252.08 . The compound is stored in an inert atmosphere at 2-8°C . It is a solid in physical form .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .


Molecular Structure Analysis

The molecular formula of the compound is C11H17BN2O4 . The InChI Code is 1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 .


Physical And Chemical Properties Analysis

The compound is a solid in physical form . It is stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 252.08 .

Scientific Research Applications

N-Boc Group Introduction into Amino Acids

The tert-Butoxycarbonyl group is crucial for protecting amino acids during peptide synthesis. Vorbrüggen (2008) developed a method using tert-Butoxycarbonyl chloride (BocCI) to introduce the Boc group into hindered amino acids in high yield, suitable for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).

Divergent Synthesis of Heterocycles

Rossi et al. (2007) demonstrated the solvent-dependent reactions of 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene with enamines, leading to the divergent synthesis of heterocycles like pyridazines and amino-pyrroles, showcasing the compound's role in synthesizing complex structures (Rossi et al., 2007).

Efficient Catalysis in N-tert-Butoxycarbonylation

Heydari et al. (2007) highlighted the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, demonstrating its importance in environmentally benign and high-yield chemical transformations (Heydari et al., 2007).

Synthesis of HIV Protease Inhibitor Intermediates

Xu et al. (2002) described the synthesis of the intermediate N-1-(tert-butyloxycarbonyl)-N-2-[4-(pyridin-2-yl)benzylidene]hydrazone as a key step in developing an efficient process for an HIV protease inhibitor, illustrating the compound's role in pharmaceutical synthesis (Xu et al., 2002).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFAFKANQAGBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716461
Record name {6-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883231-20-7
Record name {6-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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